molecular formula C24H25NO2 B3440912 6,7-dimethoxy-2-[(4-phenylphenyl)methyl]-3,4-dihydro-1H-isoquinoline

6,7-dimethoxy-2-[(4-phenylphenyl)methyl]-3,4-dihydro-1H-isoquinoline

Cat. No.: B3440912
M. Wt: 359.5 g/mol
InChI Key: YUOFPIFTPKDZRM-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-2-[(4-phenylphenyl)methyl]-3,4-dihydro-1H-isoquinoline is a synthetic organic compound belonging to the isoquinoline family Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

The synthesis of 6,7-dimethoxy-2-[(4-phenylphenyl)methyl]-3,4-dihydro-1H-isoquinoline can be achieved through several synthetic routes. One common method involves the Bischler-Napieralski cyclization of appropriate precursors. The reaction typically starts with the condensation of 3,4-dimethoxyphenethylamine with benzaldehyde to form an imine intermediate. This intermediate is then cyclized using phosphorus oxychloride (POCl3) to yield the desired isoquinoline derivative .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

6,7-Dimethoxy-2-[(4-phenylphenyl)methyl]-3,4-dihydro-1H-isoquinoline undergoes various chemical reactions, including:

Scientific Research Applications

6,7-Dimethoxy-2-[(4-phenylphenyl)methyl]-3,4-dihydro-1H-isoquinoline has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives, which are valuable in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Isoquinoline derivatives are explored for their potential use in treating neurological disorders, cardiovascular diseases, and as analgesics.

    Industry: The compound’s derivatives are used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-2-[(4-phenylphenyl)methyl]-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with enzymes, receptors, and ion channels, modulating their activity. For instance, some derivatives inhibit monoamine oxidase (MAO) enzymes, leading to increased levels of neurotransmitters like serotonin and dopamine in the brain . This mechanism is relevant in the treatment of depression and other mood disorders.

Comparison with Similar Compounds

6,7-Dimethoxy-2-[(4-phenylphenyl)methyl]-3,4-dihydro-1H-isoquinoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6,7-dimethoxy-2-[(4-phenylphenyl)methyl]-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO2/c1-26-23-14-21-12-13-25(17-22(21)15-24(23)27-2)16-18-8-10-20(11-9-18)19-6-4-3-5-7-19/h3-11,14-15H,12-13,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUOFPIFTPKDZRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CC3=CC=C(C=C3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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